molecular formula C11H14O3 B13611304 Methyl 2-hydroxy-3-(p-tolyl)propanoate

Methyl 2-hydroxy-3-(p-tolyl)propanoate

Cat. No.: B13611304
M. Wt: 194.23 g/mol
InChI Key: LRDVCBPDBDRFBX-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(p-tolyl)propanoate: is an organic compound with the molecular formula C11H14O3This compound is characterized by the presence of a hydroxy group, a methyl ester group, and a p-tolyl group attached to a propanoate backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-3-(p-tolyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxy-3-(p-tolyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-3-(p-tolyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-hydroxy-3-(p-tolyl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(p-tolyl)propanoate involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

  • Methyl 2-hydroxy-3-phenylpropanoate
  • Methyl 2-hydroxy-3-(m-tolyl)propanoate
  • Methyl 2-hydroxy-3-(o-tolyl)propanoate

Comparison: Methyl 2-hydroxy-3-(p-tolyl)propanoate is unique due to the position of the methyl group on the aromatic ring (para position). This structural feature can influence the compound’s electronic properties and reactivity compared to its meta and ortho analogs .

Biological Activity

Methyl 2-hydroxy-3-(p-tolyl)propanoate, an organic compound characterized by its hydroxy and ester functional groups, has garnered attention in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14O3C_{11}H_{14}O_3. Its structure includes:

  • A hydroxy group (OH-OH), which enhances its solubility and reactivity.
  • An ester group (COOCH3-COOCH_3), contributing to its biological interactions.
  • A p-tolyl group (para-substituted toluene), which affects the compound's electronic properties and steric hindrance.

Mechanisms of Biological Activity

The biological activity of this compound is influenced by its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. These interactions may modulate various biochemical pathways, including those involved in drug metabolism and enzyme activity. Preliminary studies suggest that this compound may interact with:

  • Enzymes involved in metabolic pathways, potentially altering drug efficacy.
  • Receptors that mediate physiological responses.

In Vitro Studies

  • Antiproliferative Activity : Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of colorectal cancer cells (HCT-116), suggesting potential as an anticancer agent .
  • Enzyme Interaction Studies : Investigations into the compound's interaction with specific enzymes have revealed that it may serve as a substrate or inhibitor, impacting metabolic processes.
  • Acaricidal Activity : Similar compounds have been evaluated for their acaricidal properties against pests such as Psoroptes cuniculi. The structure-activity relationship indicates that modifications in the ester group can significantly affect biological efficacy .

Case Studies

A notable case study involved the synthesis of this compound through various catalytic reactions, demonstrating yields up to 98% with high enantiomeric excess. This efficiency underscores its potential utility in pharmaceutical applications where stereochemistry is crucial for biological activity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-hydroxy-3-phenylpropanoateC10H12O3C_{10}H_{12}O_3Contains a phenyl group; different electronic properties
Methyl 2-hydroxy-3-(o-tolyl)propanoateC10H12O3C_{10}H_{12}O_3Ortho-substituted; affects steric interactions
Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoateC12H16O3C_{12}H_{16}O_3Additional methyl groups; distinct reactivity patterns

The comparison highlights how variations in substitution patterns can lead to significant differences in biological activity and reactivity.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-hydroxy-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6,10,12H,7H2,1-2H3

InChI Key

LRDVCBPDBDRFBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)OC)O

Origin of Product

United States

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